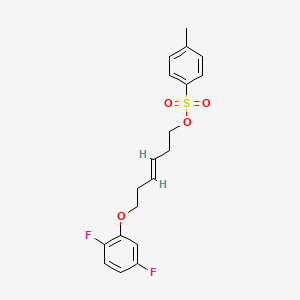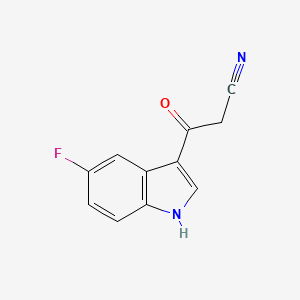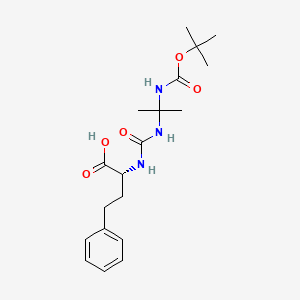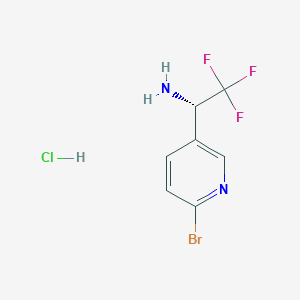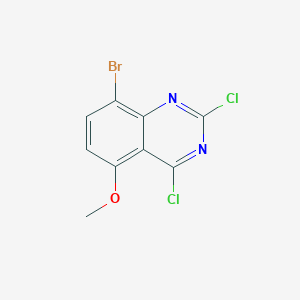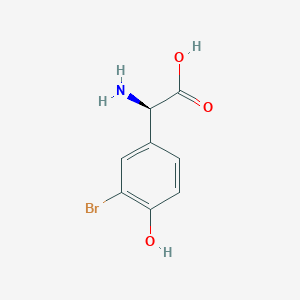
(2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid is a compound with the molecular formula C8H8BrNO3 It is a derivative of phenylacetic acid, characterized by the presence of a bromine atom and a hydroxyl group on the aromatic ring, as well as an amino group on the alpha carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid typically involves the bromination of 4-hydroxyphenylacetic acid followed by the introduction of the amino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The amino group can be introduced through reductive amination using reagents such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
(2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.
Major Products
Oxidation: Formation of 2-amino-2-(3-bromo-4-oxophenyl)acetic acid.
Reduction: Formation of 2-amino-2-(4-hydroxyphenyl)acetic acid.
Substitution: Formation of 2-amino-2-(3-azido-4-hydroxyphenyl)acetic acid or 2-amino-2-(3-thiocyanato-4-hydroxyphenyl)acetic acid.
科学的研究の応用
(2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of (2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or activating certain enzymes. The bromine atom may enhance its binding affinity to specific receptors or proteins, leading to its biological effects.
類似化合物との比較
Similar Compounds
2-Amino-2-(4-hydroxyphenyl)acetic acid: Lacks the bromine atom, which may result in different biological activities and binding affinities.
2-Amino-2-(3-chloro-4-hydroxyphenyl)acetic acid: Contains a chlorine atom instead of bromine, which may affect its reactivity and interactions with biological targets.
2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid: Contains a methoxy group instead of a hydroxyl group, which may influence its solubility and chemical properties.
Uniqueness
The presence of both the bromine atom and the hydroxyl group on the aromatic ring of (2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H8BrNO3 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3-bromo-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8BrNO3/c9-5-3-4(1-2-6(5)11)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m1/s1 |
InChIキー |
UIEIWONPBWLZGX-SSDOTTSWSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)N)Br)O |
正規SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)
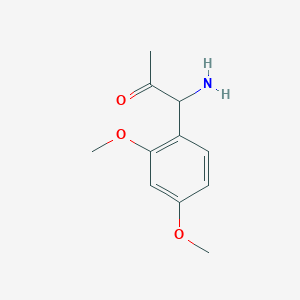
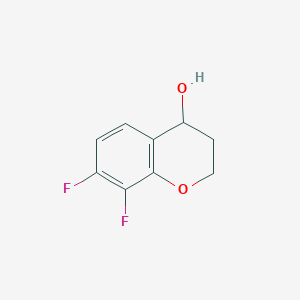
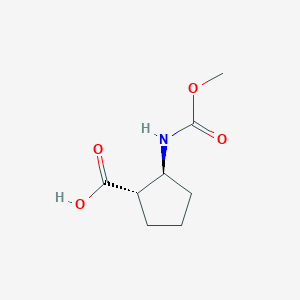
![Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13052125.png)

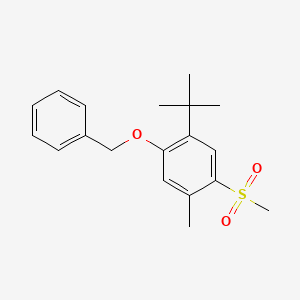
![Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052153.png)
